molecular formula C24H26N2O3S B2615685 (4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1251709-95-1

(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2615685
CAS RN: 1251709-95-1
M. Wt: 422.54
InChI Key: SFLVODMOWQIVCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the crystal structure of a related compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2, was reported as C 24 H 16 N 2 S, monoclinic, P 2 1 /n (no. 14), a = 18.443(2) Å, b = 4.0161(6) Å, c = 23.396(4) Å, β = 99.246(6)°, V = 1710.4(4) Å 3, Z = 4, R gt (F) = 0.0589, wR ref (F 2) = 0.1173, T = 273.15 K .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Compounds with thiazole and piperidine components have been synthesized and screened for their antibacterial activities. For instance, a study on the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives highlighted their potential antimicrobial properties (Landage, Thube, & Karale, 2019). Such research underscores the relevance of thiazole derivatives in developing new antimicrobial agents.

Molecular Interactions and Antagonistic Activities

Research on compounds containing piperidine and thiazole groups has also explored their interactions with biological receptors. For example, a study on the molecular interaction of a piperidine-based antagonist with the CB1 cannabinoid receptor provided insights into the structural requirements for binding and activity at this receptor, suggesting potential therapeutic applications (Shim et al., 2002).

Antiproliferative Activity

The structural analysis and antiproliferative activity assessment of a novel bioactive heterocycle containing piperidine and benzisoxazole rings showed promising results against specific cancer cell lines (Benaka Prasad et al., 2018). This indicates the potential utility of these compounds in cancer research and therapy development.

Anticancer Activity

Thiophene containing 1,3-diarylpyrazole derivatives, featuring piperidine, have been synthesized and evaluated for their anticancer activity, showing significant effects against various cancer cell lines (Inceler, Yılmaz, & Baytas, 2013). Such studies highlight the importance of exploring the anticancer potential of compounds with these structural features.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-22(24(12-16-28-17-13-24)18-6-2-1-3-7-18)26-14-10-19(11-15-26)29-23-25-20-8-4-5-9-21(20)30-23/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVODMOWQIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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